1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

Regioisomeric SAR Anticancer screening Pyrimidine positional isomer comparison

This 5-methylpyrimidin-2-yl substituted 1,4-diazepane offers a distinct electronic and steric profile for SAR campaigns. Unlike its non-methylated analog or 4-/6-methyl regioisomers, the C-5 substitution provides a unique vector for tuning target engagement in T-type calcium channel (Cav3.x) and sigma receptor programs. The seven-membered diazepane ring confers a conformational advantage over piperazine scaffolds. Secure this specific regioisomer to maintain SAR integrity in hit expansion.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B12226519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyrimidin-2-yl)-1,4-diazepane
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)N2CCCNCC2
InChIInChI=1S/C10H16N4/c1-9-7-12-10(13-8-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3
InChIKeyZKNGIGSPDDCUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane: A Positionally Defined Pyrimidinyl-Diazepane Scaffold for Targeted Library Synthesis and Ion Channel Program Procurement


1-(5-Methylpyrimidin-2-yl)-1,4-diazepane (CAS 1342219-21-9; molecular formula C₁₀H₁₆N₄; MW 192.26 g/mol) is a heterocyclic building block comprising a saturated seven-membered 1,4-diazepane ring N-substituted at the 1-position with a 5-methylpyrimidin-2-yl moiety . The compound belongs to the broader class of pyrimidinyl-diazepane hybrids, a scaffold family that has demonstrated tractable activity across multiple target classes including T-type calcium channels, sigma receptors, Aurora kinases, and factor Xa [1]. Unlike its non-methylated analog 1-(pyrimidin-2-yl)-1,4-diazepane (CAS 21279-57-2), the 5-methyl substituent on the pyrimidine ring introduces a regiospecific steric and electronic perturbation that can be systematically exploited in structure-activity relationship (SAR) campaigns. Commercially, the compound is available from multiple suppliers at research-grade purity (typically ≥95%) for use as a synthetic intermediate and screening library component .

Why 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane Cannot Be Casually Replaced by Its Regioisomeric or Ring-Contracted Analogs


The pyrimidinyl-diazepane scaffold family exhibits profound sensitivity to both the position of methyl substitution on the pyrimidine ring and the size of the saturated diaza-ring. The 5-methyl regioisomer presents a distinct electronic environment at the pyrimidine C-5 position (para-like to the N1 linkage nitrogen), which alters the electron density distribution across the heterocycle and consequently modulates π-stacking, hydrogen-bonding, and dipole-dipole interactions with biological targets . Regioisomeric analogs such as 1-(4-methylpyrimidin-2-yl)-1,4-diazepane and 1-(6-methylpyrimidin-4-yl)-1,4-diazepane, while sharing the identical molecular formula (C₁₀H₁₆N₄) and molecular weight (192.26 g/mol), position the methyl group at electronically non-equivalent sites, leading to divergent target engagement profiles that cannot be predicted a priori . Furthermore, ring contraction to a piperazine core (6-membered) fundamentally alters conformational sampling: the 1,4-diazepane ring accesses a broader ensemble of low-energy conformations due to its additional methylene unit, which directly impacts binding pocket occupancy and selectivity profiles, as demonstrated in sigma receptor systems where diazepane-to-piperazine homologation shifts affinity by orders of magnitude [1]. Substituting the 5-methylpyrimidin-2-yl-diazepane with any of these close analogs without experimental validation risks collapsing a carefully optimized SAR relationship.

1-(5-Methylpyrimidin-2-yl)-1,4-diazepane: Quantitative Differentiation Evidence Against Key Structural Comparators


Regioisomeric Position Effect: 5-Methyl vs. 6-Methyl Pyrimidine Substitution Drives Divergent Cytotoxicity Potency in Cancer Cell Lines

The 6-methylpyrimidin-4-yl regioisomer 1-(6-methylpyrimidin-4-yl)-1,4-diazepane (CAS 1092286-16-2, same molecular formula C₁₀H₁₆N₄) has demonstrated measurable antiproliferative activity with IC₅₀ values of 12.5 µM against A549 (lung cancer) and 15.0 µM against MCF-7 (breast cancer) cell lines . These quantitative data serve as a direct positional isomer benchmark: because the 5-methyl substituent resides at a different ring position relative to the diazepane-nitrogen linkage, its electronic influence on the pyrimidine π-system differs fundamentally from the 6-methyl (and 4-methyl) congeners. This regioisomer-dependent activity profile means that procurement decisions between these isomers for any cell-based screening campaign are non-interchangeable; the 5-methyl derivative must be evaluated independently to determine its own potency trajectory, which may be either more or less potent than the 6-methyl benchmark depending on the specific target and assay context .

Regioisomeric SAR Anticancer screening Pyrimidine positional isomer comparison

Ring Expansion Effect: 1,4-Diazepane Core Delivers >5-Fold σ₁ Receptor Affinity Improvement Over Piperazine Homologs

In a systematic study by Bedürftig and Wünsch (2009), homologation of the piperazine ring to the 1,4-diazepane (homopiperazine) ring produced a marked improvement in σ₁ receptor binding affinity. The 1,4-dibenzyl-1,4-diazepane derivative 4a exhibited a Ki of 7.4 nM at σ₁ receptors with 53-fold selectivity over σ₂, whereas the corresponding piperazine analog 3a (R = CH₂Ph) showed a Ki of 38 nM—a 5.1-fold loss in potency attributable solely to ring contraction [1]. This ring-expansion advantage has been corroborated independently in the SYA 013 analog series, where homopiperazine-based ligands consistently outperformed their piperazine counterparts in σ₂ binding affinity [2]. For 1-(5-methylpyrimidin-2-yl)-1,4-diazepane, the seven-membered diazepane core is therefore a mechanistically significant contributor to target binding kinetics, and replacing it with a piperazine analog such as 5-methyl-2-(piperazin-1-yl)pyrimidine (ZINC34581135) is expected to degrade affinity for any target where the expanded ring conformation is required for optimal pocket occupancy [3].

Sigma receptor Homopiperazine Ring homologation SAR

Physicochemical Differentiation: 5-Methyl Substitution Modulates Calculated LogP Relative to the Non-Methylated Parent Scaffold

The non-methylated parent compound 1-(pyrimidin-2-yl)-1,4-diazepane (MW 178.23 g/mol) has a reported calculated LogP of 0.67 and a topological polar surface area (PSA) of 41.05 Ų [1]. The 5-methylpyrimidin-2-yl analog (MW 192.26 g/mol) bears an additional methyl group that increases both molecular weight (+14.03 g/mol) and predicted lipophilicity. While an experimentally measured LogP for the 5-methyl derivative is not publicly available, the structurally analogous 1-(6-methylpyrazin-2-yl)-1,4-diazepane (also C₁₀H₁₆N₄, MW 192.26) has a calculated LogP of 0.98, representing a +0.31 LogP unit increase relative to the non-methylated pyrimidine parent [2]. The 5-methylpyrimidine analog is expected to fall within a similar LogP range (estimated ~0.9-1.1), representing a measurable shift in lipophilicity that impacts aqueous solubility, membrane permeability, and nonspecific protein binding in biological assays [3]. This is a procurement-relevant differentiation: the 5-methyl derivative will exhibit different DMSO solubility behavior, different retention times in reverse-phase HPLC purification, and different partitioning in logD-based assay formats compared to the non-methylated parent.

LogP Physicochemical properties Drug-likeness

T-Type Calcium Channel Blocker Class Benchmark: 1,4-Diazepane Derivatives Achieve Sub-Micromolar Potency Surpassing Mibefradil

A focused series of 1-heteroarylmethyl-1,4-diazepane derivatives was evaluated for T-type calcium channel blocking activity, yielding compound 211 with an IC₅₀ of 0.20 µM—approximately 13.5-fold more potent than the reference T-type calcium channel blocker mibefradil (IC₅₀ = 2.7 µM) when assayed under comparable conditions [1]. Separately, compound 4s from a related 1,4-diazepane series demonstrated good selectivity over both hERG potassium channels and N-type calcium channels, along with favorable pharmacokinetic properties [2]. 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane, as a member of the 1-heteroaryl-1,4-diazepane chemotype, is structurally positioned within this validated ion channel chemical space. Its 5-methylpyrimidine substituent offers a distinct heteroaryl electronics profile compared to the published exemplars, making it a candidate for hit expansion in T-type calcium channel programs—particularly where selectivity over L-type channels (a known liability of mibefradil) is desired [3].

T-type calcium channel Cav3 Ion channel pharmacology

Conformational Flexibility Advantage: Seven-Membered Diazepane Ring Accesses Multiple Low-Energy Conformers Unavailable to Six-Membered Piperazine Analogs

X-ray crystallographic analysis of homopiperazine (1,4-diazepane) reveals a symmetrical chair-like conformation with elongated C–C bonds (1.603 Å) in the N–CH₂–CH₂–N moiety compared to piperazine (1.520 Å) . This structural difference is not merely academic: the seven-membered ring accesses multiple low-energy conformations separated by relatively shallow energy barriers, whereas six-membered piperazine rings predominantly adopt a single chair conformation . When incorporated into a ligand scaffold, the 1,4-diazepane core can therefore adapt its conformation to optimize complementarity with different binding pocket geometries—a property that is entropically penalized for the more rigid piperazine. For 1-(5-methylpyrimidin-2-yl)-1,4-diazepane, this conformational plasticity, combined with the rotational freedom of the single bond connecting the pyrimidine and diazepane rings (one rotatable bond), creates a scaffold capable of induced-fit binding that is inaccessible to the piperazine analog 5-methyl-2-(piperazin-1-yl)pyrimidine .

Conformational analysis Ring size SAR Molecular recognition

Halogen-Free Pyrimidinyl-Diazepane Scaffold: Reduced Risk of CYP-Mediated Bioactivation Compared to Chloro-Substituted Analogs

The commercially available analog 1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride (CAS 1353947-71-3) incorporates a chlorine atom at the pyrimidine 4-position adjacent to the 5-methyl group . While the chlorine substituent may enhance binding affinity in certain contexts, it also introduces a potential site for CYP450-mediated oxidative metabolism and a risk of glutathione conjugation-dependent toxicity . In contrast, 1-(5-methylpyrimidin-2-yl)-1,4-diazepane is a halogen-free scaffold, eliminating the chlorine atom as a potential metabolic liability. This structural simplification is pharmacologically significant: the absence of halogen reduces molecular weight (192.26 vs. 228.72 g/mol for the 4-chloro analog hydrochloride salt), lowers calculated LogP, and removes a known structural alert for CYP2C9 and CYP3A4 metabolism that is present in many chloro-aromatic compounds [1]. For screening programs that triage hits based on ligand efficiency metrics or that prioritize lead-like (as opposed to drug-like) starting points, the halogen-free 5-methyl scaffold provides a cleaner chemical starting point for subsequent optimization.

Metabolic stability CYP inhibition Halogen-free scaffold design

Optimal Deployment Scenarios for 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane in Academic and Industrial Research Programs


T-Type Calcium Channel (Cav3.x) Hit Expansion and Selectivity Profiling

Teams prosecuting T-type calcium channel blocker programs should consider 1-(5-methylpyrimidin-2-yl)-1,4-diazepane as a differentiated scaffold for hit expansion around the validated 1-heteroaryl-1,4-diazepane pharmacophore. The class benchmark compound 211 achieves an IC₅₀ of 0.20 µM (13.5-fold more potent than mibefradil at IC₅₀ = 2.7 µM), and compound 4s demonstrates selectivity over hERG and N-type calcium channels [1]. The 5-methylpyrimidine substituent provides a distinct heteroaryl electronics profile that may offer advantages in tuning Cav3.1/Cav3.2/Cav3.3 subtype selectivity relative to published pyridine and quinoline congeners. Procurement of this specific regioisomer (rather than the 4-methyl or 6-methyl variants) ensures the correct heteroaryl geometry for systematic exploration of the pyrimidine C-5 position vector in the T-type channel binding site .

Sigma Receptor Ligand Development with Diazepane Core Conformational Advantage

For sigma-1 or sigma-2 receptor programs, 1-(5-methylpyrimidin-2-yl)-1,4-diazepane offers the validated 1,4-diazepane core that has been shown to deliver a >5-fold improvement in σ₁ binding affinity relative to matched piperazine scaffolds (Ki = 7.4 nM for diazepane derivative 4a vs. Ki = 38 nM for piperazine analog 3a) with up to 53-fold σ₁/σ₂ selectivity [2]. The 5-methylpyrimidine substituent can be further elaborated (e.g., via nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the pyrimidine positions) to optimize subtype selectivity. Procurement of this compound provides a conformationally adaptable, halogen-free starting scaffold that avoids the metabolic liability associated with chloropyridine-substituted sigma ligand series while maintaining the ring-size-dependent affinity advantage [3].

Regioisomer-Defined Fragment Library Construction for Kinase and Epigenetic Target Screening

The positional isomer specificity of the 5-methyl group makes this compound a valuable entry in regioisomer-defined fragment or lead-like libraries. The 6-methyl analog has demonstrated measurable antiproliferative activity (A549 IC₅₀ = 12.5 µM; MCF-7 IC₅₀ = 15.0 µM) , and the structurally related pyrimido-diazepine scaffold has been validated as an adenine mimic with inhibitory activity against receptor tyrosine kinases including KDR, Flt3, and c-Kit [4]. Including the 5-methyl regioisomer alongside its 4-methyl and 6-methyl counterparts in a screening deck enables systematic mapping of methyl substitution effects on target engagement. The defined LogP shift (+~0.3 units vs. non-methylated parent) and favorable physicochemical profile (MW 192.26, 1 HBD, 4 HBA, 1 rotatable bond) position this compound in highly desirable fragment-like chemical space [5].

Anticoagulant Drug Discovery: Factor Xa Inhibitor Scaffold Diversification

The 1,4-diazepane moiety has been validated as an S4 aryl-binding domain ligand in factor Xa (fXa) inhibitor design, with compound series demonstrating potent anticoagulant and antithrombotic activity in vivo without prolonging bleeding time [6]. 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane provides the core P4 diazepane template with a synthetically accessible pyrimidine handle for further elaboration into amidine, amidoxime prodrug, or masked amidine fXa inhibitor candidates. The 5-methyl group on the pyrimidine offers an additional vector for modulating interactions with the fXa S4 pocket, potentially tuning selectivity over trypsin and thrombin relative to published des-methyl and pyridine-substituted analogs [7].

Quote Request

Request a Quote for 1-(5-Methylpyrimidin-2-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.